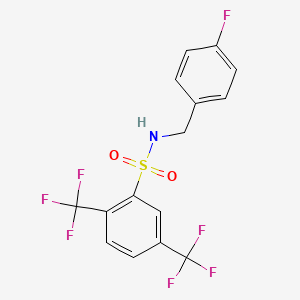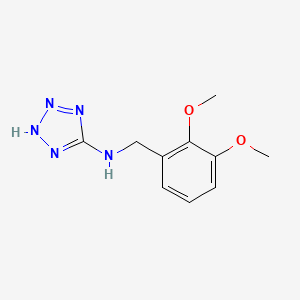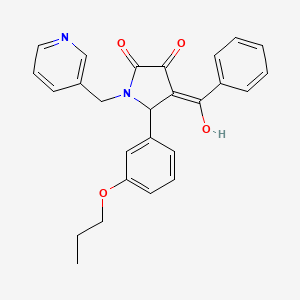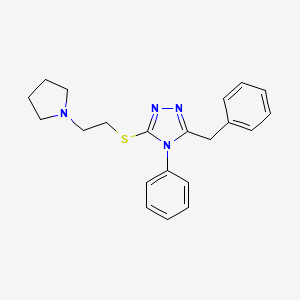![molecular formula C20H21N5 B13375644 6-[(4-methyl-1-piperazinyl)methyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B13375644.png)
6-[(4-methyl-1-piperazinyl)methyl]-6H-indolo[2,3-b]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(4-methyl-1-piperazinyl)methyl]-6H-indolo[2,3-b]quinoxaline is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and pharmaceuticals. This compound, in particular, has garnered attention for its potential biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-methyl-1-piperazinyl)methyl]-6H-indolo[2,3-b]quinoxaline typically involves multi-step protocols. One common method starts with the preparation of isatin derivatives, which are then subjected to cyclization reactions to form the indolo[2,3-b]quinoxaline core .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and protective groups can also enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
6-[(4-methyl-1-piperazinyl)methyl]-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halides and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen functionalities, while reduction may yield more saturated compounds .
Scientific Research Applications
6-[(4-methyl-1-piperazinyl)methyl]-6H-indolo[2,3-b]quinoxaline has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential anticancer, antiviral, and antimicrobial properties.
Industry: Used in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of 6-[(4-methyl-1-piperazinyl)methyl]-6H-indolo[2,3-b]quinoxaline involves its interaction with specific molecular targets. It is known to intercalate into DNA, thereby stabilizing the DNA duplex and inhibiting the replication of cancer cells . This compound may also interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Ellipticine: Another indole derivative with anticancer properties.
Quinoxaline: A simpler compound with a similar core structure.
Piperazine derivatives: Compounds like aripiprazole and quetiapine, which also contain the piperazine moiety.
Uniqueness
6-[(4-methyl-1-piperazinyl)methyl]-6H-indolo[2,3-b]quinoxaline is unique due to its specific combination of the indolo[2,3-b]quinoxaline core and the 4-methyl-1-piperazinyl group. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C20H21N5 |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
6-[(4-methylpiperazin-1-yl)methyl]indolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C20H21N5/c1-23-10-12-24(13-11-23)14-25-18-9-5-2-6-15(18)19-20(25)22-17-8-4-3-7-16(17)21-19/h2-9H,10-14H2,1H3 |
InChI Key |
LQWOIVWOCCFHNS-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CN2C3=CC=CC=C3C4=NC5=CC=CC=C5N=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[2-(4-chlorophenoxy)ethyl]-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B13375579.png)
![4-(4-ethoxybenzoyl)-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13375588.png)
![1-[3-(diethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13375589.png)
![N-{2-[1-(2-methoxyphenyl)-1H-tetraazol-5-yl]-2-adamantyl}-N-methylamine](/img/structure/B13375594.png)
![(5E)-5-[(2-chlorophenyl)methylidene]-2-(4-nitrophenyl)-1H-imidazol-4-one](/img/structure/B13375595.png)


![3-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl methyl sulfide](/img/structure/B13375621.png)
![3-Isobutyl-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13375623.png)


